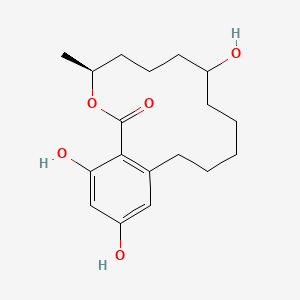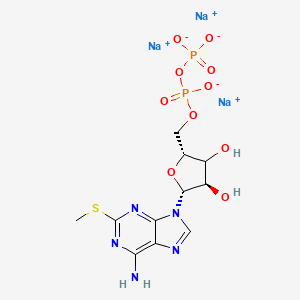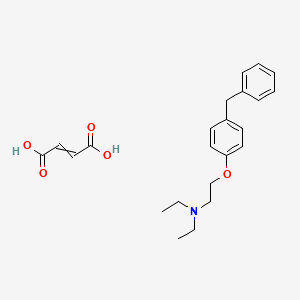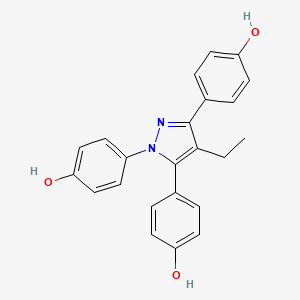
h_81_Zeranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zeranol is synthesized from zearalenone through a series of chemical reactions. The primary synthetic route involves the reduction of zearalenone to α-zearalenol, followed by further reduction to α-zearalanol (zeranol) . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, zeranol is produced through large-scale fermentation processes using Fusarium species that naturally produce zearalenone . The zearalenone is then extracted and purified before undergoing chemical reduction to produce zeranol . This method ensures a consistent and high-yield production of zeranol for use in livestock growth promotion .
Análisis De Reacciones Químicas
Types of Reactions
Zeranol undergoes various chemical reactions, including:
Oxidation: Zeranol can be oxidized to form zearalanone, a related compound with similar estrogenic properties.
Reduction: As mentioned earlier, zeranol is produced through the reduction of zearalenone.
Substitution: Zeranol can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
Oxidation: Zearalanone.
Reduction: α-zearalenol and α-zearalanol (zeranol).
Substitution: Various substituted derivatives of zeranol.
Aplicaciones Científicas De Investigación
Zeranol has a wide range of scientific research applications, including:
Mecanismo De Acción
Zeranol exerts its effects by binding to estrogen receptors in target cells, mimicking the action of natural estrogens such as estradiol . This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent cellular responses . Zeranol’s molecular targets include estrogen receptor alpha and sex hormone-binding globulin . The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Zearalenone: The parent compound from which zeranol is derived.
α-Zearalenol: An intermediate in the synthesis of zeranol.
β-Zearalenol: Another metabolite of zearalenone with similar estrogenic properties.
Zearalanone: An oxidized form of zeranol.
Diethylstilbestrol: A synthetic estrogen with similar potency to zeranol.
Bisphenol-A: A known endocrine disruptor with lower estrogenic potency compared to zeranol.
Genistein: A phytoestrogen with lower estrogenic potency compared to zeranol.
Uniqueness
Zeranol is unique among these compounds due to its high estrogenic potency and its widespread use as a growth promoter in livestock . Its ability to mimic the effects of natural estrogens at low concentrations makes it a valuable tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C18H26O5 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(4S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1 |
Clave InChI |
DWTTZBARDOXEAM-NBFOIZRFSA-N |
SMILES isomérico |
C[C@H]1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
SMILES canónico |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carbonyl)oxypropyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B10763522.png)
![[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10763529.png)
![sodium;(6S,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763530.png)


![ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763554.png)

![ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763574.png)




![4-[4-[5-[2-(Dibenzylamino)-2-oxoethyl]-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid](/img/structure/B10763594.png)
![5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline](/img/structure/B10763600.png)
